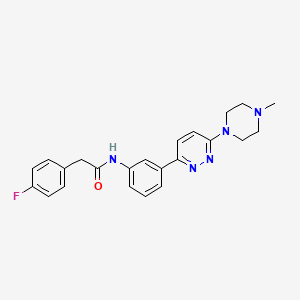
2-(4-fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O and its molecular weight is 405.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Agent
2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, a related compound, has been synthesized and evaluated for its antioxidant, analgesic, and anti-inflammatory activities. It exhibited significant DPPH radical scavenging activity, analgesic, and anti-inflammatory activities compared to standards (Nayak et al., 2014).
Radioligand Imaging
A compound within the pyridazin-3-yl acetamide series, specifically designed with a fluorine atom, allows for labelling with fluorine-18 and in vivo imaging using positron emission tomography. This has applications in radioligand imaging for the translocator protein (18 kDa) (Dollé et al., 2008).
Analgesic and Anti-inflammatory Activity
Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which share structural features with the compound , have been synthesized and tested for in vivo analgesic and anti-inflammatory activity. These compounds showed promising results without causing gastric ulcerogenic effects, unlike traditional NSAIDs (Dündar et al., 2007).
Histamine H3 Receptor Antagonists/Inverse Agonists
Pyridazin-3-one derivatives have been optimized as histamine H3 receptor antagonists/inverse agonists, potentially useful in treating attentional and cognitive disorders. These compounds demonstrate high selectivity and ideal pharmaceutical properties for CNS drugs (Hudkins et al., 2011).
Anticonvulsant Activity
Amides derived from pyrrolidin-1-yl-acetamides, including phenylpiperazin-1-yl analogs, have been synthesized and evaluated for their anticonvulsant activity. They showed protection in animal models of epilepsy and exhibited significant analgesic activity without impairing motor coordination (Obniska et al., 2015).
Antinociceptive Activity
Compounds with arylpiperazino structures, similar to the chemical , have been synthesized and evaluated for antinociceptive activity. These compounds were found to be more effective than aspirin in antinociceptive activity tests (Gökçe et al., 2001).
Anticancer and Antiangiogenic Agents
Pyridazinone derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some compounds exhibited inhibitory activity comparable to standard methotrexate and showed potent antiangiogenic activity against various cytokines involved in tumor progression (Kamble et al., 2015).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O/c1-28-11-13-29(14-12-28)22-10-9-21(26-27-22)18-3-2-4-20(16-18)25-23(30)15-17-5-7-19(24)8-6-17/h2-10,16H,11-15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFRICVVOPCXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

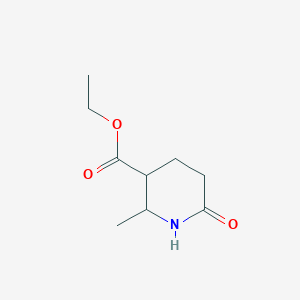

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
methanone](/img/structure/B2614755.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)
![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)
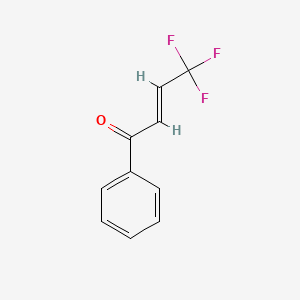
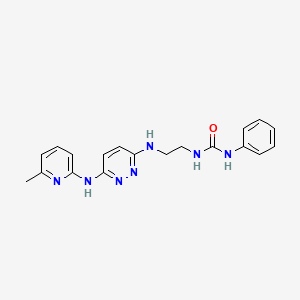
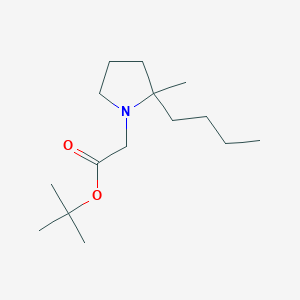

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)
![1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2614770.png)
![3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2614773.png)
